1-(2-Benzoylethyl)pyridinium chloride, also known as BEP, is a quaternary ammonium compound that has garnered interest for its biological activities, particularly as an inhibitor of choline acetyltransferase. This compound is synthesized from the reaction of 2-benzoylethylamine and pyridine derivatives, leading to a structure that incorporates both a pyridinium moiety and a benzoyl group.
The synthesis of 1-(2-benzoylethyl)pyridinium chloride has been documented in various scientific studies, emphasizing its potential as a selective inhibitor of choline acetyltransferase, which plays a crucial role in neurotransmitter synthesis. The compound has been evaluated for its efficacy against different biological targets, showcasing its relevance in medicinal chemistry .
1-(2-Benzoylethyl)pyridinium chloride is classified as a quaternary ammonium salt. It falls under the broader category of pyridinium salts, which are known for their diverse applications in organic synthesis and pharmaceuticals.
The synthesis of 1-(2-benzoylethyl)pyridinium chloride typically involves the reaction between 2-benzoylethylamine and pyridine or its derivatives. A common method includes the use of benzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the quaternary salt.
The reaction can be summarized as follows:
The molecular structure of 1-(2-benzoylethyl)pyridinium chloride features a pyridinium ring with a benzoyl group attached to the ethyl chain. The positive charge on the nitrogen atom is delocalized across the aromatic system, enhancing its stability and lipophilicity.
1-(2-Benzoylethyl)pyridinium chloride can participate in various chemical reactions typical of quaternary ammonium salts, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity is influenced by the presence of both the benzoyl and pyridinium functionalities.
The mechanism by which 1-(2-benzoylethyl)pyridinium chloride inhibits choline acetyltransferase involves competitive inhibition. The compound competes with acetylcholine and acetyl-CoA for binding at the active site of the enzyme.
1-(2-Benzoylethyl)pyridinium chloride has several applications in scientific research:
1-(2-Benzoylethyl)pyridinium chloride (CAS No. 70013-89-7) is systematically named as 1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one chloride under IUPAC conventions [1] . Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol. The structure comprises three interconnected moieties:
The canonical SMILES representation is C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-]
, highlighting the ionic interaction between the pyridinium cation and chloride anion [1] . This quaternary ammonium classification distinguishes it from structurally related compounds:
Table 1: Structural Comparison of Related Pyridinium Salts
Compound Name | Molecular Formula | Key Structural Difference | |
---|---|---|---|
1-(2-Benzoylethyl)pyridinium chloride | C₁₄H₁₄ClNO | Ethyl spacer between N⁺ and benzoyl group | |
2-Benzoyl-pyridinium chloride | C₁₂H₁₀ClNO | Benzoyl group directly attached to pyridinium ring | [5] |
1-(p-Dodecylbenzyl)pyridinium chloride | C₂₄H₃₆ClN | Extended alkyl chain for surfactant properties | [3] |
This compound was first synthesized as an analog of (2-benzoylethyl)trimethylammonium (BETA), a known choline acetyltransferase (ChAT) inhibitor. The strategic replacement of the trimethylammonium group with a pyridinium ring aimed to enhance lipid solubility and enzymatic selectivity [4] [7]. Key milestones include:
Table 2: Historical Development Timeline
Year | Advancement | Significance | |
---|---|---|---|
Pre-1991 | BETA identified as ChAT inhibitor | Established foundational structure-activity knowledge | |
1991 | Synthesis and ChAT inhibition profiling | Confirmed enhanced selectivity and potency vs. BETA | [7] |
2000s | Optimization of synthetic protocols | Improved yields for research-scale production | [1] |
Academic Significance
Industrial Applications
Table 3: Research Applications and Experimental Utility
Application Domain | Experimental Use | Advantage | |
---|---|---|---|
ChAT Activity Assays | Selective inhibitor control | High specificity (no acetylcholinesterase inhibition) | [1] |
Neurotransmission Studies | Acetylcholine synthesis blockade | Mimics cholinergic dysfunction in disease models | [7] |
Medicinal Chemistry Optimization | Template for analog synthesis | Tunable solubility and selectivity via ring modifications | [4] |
Comprehensive Compound Index
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9